Sodium 2-butylnaphthalene-1-sulfonate
Description
Properties
CAS No. |
15394-36-2 |
|---|---|
Molecular Formula |
C14H15NaO3S |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
sodium;2-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
AFTOVGIFYVNBID-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium 2-butylnaphthalene-1-sulfonate (BNSS) is a surfactant compound that has garnered attention for its significant biological activity. This article explores its mechanisms of action, applications in various fields, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₄H₁₅NaO₂S
- CAS Number : 25638-17-9
- Classification : Surfactant
BNSS exhibits its biological activity primarily through its surfactant properties. The compound's ability to interact with biological membranes and proteins is crucial for its functionality:
- Disruption of Cell Membranes : BNSS can alter the integrity of cellular membranes, leading to changes in permeability and cell function. This disruption is quantified through fluorescence assays measuring dye leakage from treated liposomes.
- Alteration of Protein Structures : The compound can influence the conformation of proteins, potentially affecting their activity and interactions. Research indicates that BNSS can denature proteins at specific concentrations, impacting enzymatic activity.
- Enhancement of Solubility : BNSS increases the solubility of hydrophobic compounds, facilitating their absorption in biological systems. This property is particularly useful in pharmaceutical formulations where solubility is critical.
Applications in Research
BNSS finds diverse applications across scientific disciplines due to its unique properties:
- Biological Sample Preparation : It serves as a wetting agent to enhance the extraction and solubilization of biological samples.
- Colloidal Studies : Its ability to modify interfacial properties makes it valuable in colloidal and interfacial research.
- Pharmaceutical Formulations : Employed for its emulsifying properties, BNSS aids in drug formulations by improving the stability and bioavailability of active ingredients.
Case Study 1: Interaction with Membranes
A study demonstrated that BNSS effectively disrupted lipid bilayers in model membranes. The degree of membrane disruption was measured using varying concentrations of BNSS, which showed a direct correlation between concentration and membrane permeability.
Case Study 2: Protein Denaturation
Research indicated that BNSS could denature proteins at specific concentrations. Enzyme assays revealed a significant reduction in enzymatic activity when exposed to BNSS, correlating with increased surfactant concentration. This finding underscores the importance of concentration in determining the biological effects of BNSS.
Data Table: Biological Effects of BNSS
| Concentration (mM) | Membrane Disruption (%) | Protein Denaturation (%) | Solubility Enhancement (%) |
|---|---|---|---|
| 0.1 | 10 | 5 | 15 |
| 1.0 | 30 | 20 | 40 |
| 10 | 70 | 60 | 80 |
This table summarizes the biological effects observed at different concentrations of BNSS, highlighting its significant impact on membrane integrity, protein structure, and solubility enhancement.
Toxicological Considerations
While BNSS exhibits beneficial properties in research applications, it is essential to consider its toxicity profile:
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type, position, and chain length, which critically influence their physicochemical behavior:
| Compound Name | Substituent(s) | CAS Number | Key Features |
|---|---|---|---|
| Sodium naphthalene-2-sulphonate | Sulfonate at 2-position | 532-02-5 | Lacks alkyl chain; simpler structure |
| Sodium 2-methylnaphthalene-1-sulfonate | Methyl at 2-position | N/A | Shorter alkyl chain (C1 vs. C4) |
| Sodium 2-(bromomethyl)naphthalene-1-sulfonate | Bromomethyl at 2-position | N/A | Halogenated substituent enhances reactivity |
| Sodium 2-methylprop-2-ene-1-sulphonate | Methylpropene group | 1561-92-8 | Unsaturated substituent; different backbone |
| Dinonylnaphthalenesulfonic acid salts | Dinonyl groups | 25322-17-2* | Bulkier alkyl chains; metal-complexed forms |
*Example CAS for dinonylnaphthalenesulfonic acid .
Key Observations :
- Alkyl Chain Length: The butyl group in the target compound (C4) offers intermediate hydrophobicity compared to methyl (C1) or dinonyl (C9) groups. Longer chains (e.g., dinonyl) enhance surfactant properties but may reduce aqueous solubility .
- Substituent Reactivity : Bromomethyl derivatives () are more reactive, likely serving as intermediates in cross-coupling reactions, whereas saturated alkyl groups (e.g., methyl, butyl) prioritize stability .
Physicochemical and Thermal Properties
- Solubility: Sodium naphthalene sulfonates generally exhibit good water solubility due to the polar sulfonate group. However, solubility decreases with larger hydrophobic substituents (e.g., dinonyl vs. butyl) .
- Thermal Stability : While direct data for the target compound are unavailable, sodium 3-methoxybenzoate () demonstrates that sulfonate salts with aromatic backbones exhibit moderate thermal stability (decomposition >200°C), suggesting similar behavior for sodium 2-butylnaphthalene-1-sulfonate .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Sodium 2-butylnaphthalene-1-sulfonate?
- Methodological Answer : The compound is typically synthesized via sulfonation of 2-butylnaphthalene using concentrated sulfuric acid or chlorosulfonic acid. The intermediate sulfonic acid is neutralized with sodium hydroxide to yield the sodium salt. Key parameters include reaction temperature (80–120°C) and stoichiometric control to minimize polysubstitution. Purification involves recrystallization from ethanol-water mixtures .
| Synthetic Step | Conditions | Reference ID |
|---|---|---|
| Sulfonation | H₂SO₄, 100°C, 4–6 hours | |
| Neutralization | NaOH (aq.), pH 7–8 |
Q. What methods are recommended for purifying this compound?
- Methodological Answer : Recrystallization using polar solvents (e.g., ethanol-water) is standard. Ion-exchange chromatography (e.g., Dowex resin) effectively removes residual salts. Purity validation via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) ensures >98% purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in D₂O to confirm sulfonate group position and alkyl chain integrity.
- FTIR : Peaks at 1040–1180 cm⁻¹ (S=O stretching) and 620–680 cm⁻¹ (C-S bending).
- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M⁻] at m/z 332.26 .
Q. What role does this compound play as a surfactant in experimental systems?
- Methodological Answer : It reduces interfacial tension in aqueous solutions. Critical micelle concentration (CMC) is determined via conductivity titration or surface tension measurements. Applications include:
-
Biochemical assays : Stabilizing hydrophobic compounds in aqueous buffers .
-
Chromatography : Ion-pair reagent for separating charged analytes .
Application Method Reference ID CMC Determination Conductivity titration (25°C) Protein Stabilization Dynamic light scattering (DLS)
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with proteins?
- Methodological Answer : Density Functional Theory (DFT/B3LYP) with 6-31G(d,p) basis set models electrostatic interactions between the sulfonate group and protein lysine/arginine residues. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability under physiological conditions .
Q. How to resolve contradictions in solubility data across studies?
- Methodological Answer : Standardize protocols:
- Solvent Systems : Use buffered solutions (pH 7.4 PBS) to mimic physiological conditions.
- Purity Validation : Cross-check with HPLC and elemental analysis to exclude impurities.
- Temperature Control : Report solubility at 25°C ± 0.5°C to minimize variability .
Q. What toxicological models assess the environmental impact of this compound?
- Methodological Answer :
-
Klimisch Scoring : Evaluate data quality (reliability: 1–4) for ecotoxicity studies.
-
EPA Framework : Test acute aquatic toxicity (e.g., Daphnia magna LC₅₀) and biodegradability (OECD 301F) .
Test Model Organism/Protocol Reference ID Acute Toxicity Daphnia magna (48-hr LC₅₀) Biodegradability OECD 301F (28-day)
Q. What mechanisms explain the antioxidant properties of naphthalene sulfonate derivatives?
- Methodological Answer : Radical scavenging capacity is quantified via:
- DPPH Assay : Measure absorbance decay at 517 nm.
- ESR Spectroscopy : Detect superoxide (O₂⁻) and hydroxyl (•OH) radical quenching.
- Structure-activity relationships (SAR) link sulfonate position to antioxidant efficacy .
Compound Identification Table
| Synonym | Source | Reference ID |
|---|---|---|
| This compound | Commercial/MSDS | |
| Morwet B | Industrial use | |
| Nekal NB | Biochemical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
